molecular formula C11H17ClN2O B8606148 4-Benzyloxybutanamidine hydrochloride CAS No. 85173-92-8

4-Benzyloxybutanamidine hydrochloride

Cat. No. B8606148
M. Wt: 228.72 g/mol
InChI Key: WGRPLQHUIKFCPO-UHFFFAOYSA-N
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Patent
US04451463

Procedure details

A solution of 4-benzyloxybutyronitrile (16.5 g.) and EtOH (8.6 g.) in CH2Cl2 (100 ml.) was saturated with HCl gas at 0° and the mixture kept at 0° for 6 days. The resulting suspension was evaporated to dryness in vacuo and the residue was slurried with dry ether. The insoluble solid was added to 40% aqueous K2CO3 (120 g.) at 0° and the oil which separated was extracted with CH2Cl2 (2×100 ml.). The CH2Cl2 layer was washed with a little water, brine and then dried to give the crude imidate (14 g.). This was stirred with NH4Cl (3.5 g.) in MeOH (100 ml.) for 24 hours and the solution was evaporated to give a crude sample (14.6 g.) of 4-benzyloxybutanamidine hydrochloride.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[ClH:17].[NH4+:18].[Cl-]>C(Cl)Cl.CO>[ClH:17].[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([NH2:18])=[NH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC#N
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The insoluble solid was added to 40% aqueous K2CO3 (120 g.) at 0°
CUSTOM
Type
CUSTOM
Details
the oil which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (2×100 ml.)
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with a little water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the crude imidate (14 g.)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OCCCC(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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